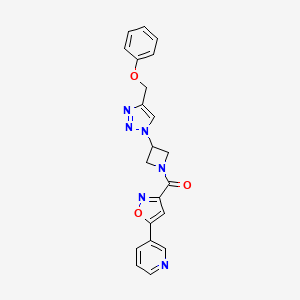

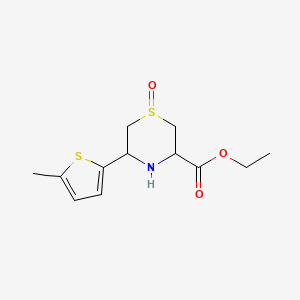

![molecular formula C18H17N3OS2 B2803220 6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-31-3](/img/structure/B2803220.png)

6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been studied for their potential applications in various fields .

Synthesis Analysis

While the specific synthesis process for “6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .

Aplicaciones Científicas De Investigación

Anti-cancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited significant anti-cancer activity against several cancer cell lines. A specific compound, identified as 20c, showed potent activity by inducing G2/M cell cycle arrest and apoptosis in Colo205 cells. This effect was mediated through p53 activation, altering the balance of mitochondrial proteins such as Bcl-2 and Bax, which accelerated the expression of caspases. Compound 20c's ability to act as a small-molecule activator of p53 highlights its potential as a candidate for in vivo colon cancer models (Kumbhare et al., 2014).

Photophysical Properties

N-(Benzo[d]thiazol-2-yl)acetamide derivatives were studied for their hydrogen bonding and photophysical properties. The study revealed distinct molecular conformations and hydrogen bonding patterns depending on the substituent in the benzothiazole moiety. These findings are crucial for understanding the material's properties and potential applications in photophysical studies (Balijapalli et al., 2017).

Antimicrobial Activity

4-Methoxy-N, N-dimethyl-6-(phenylthio)pyrimidin-2-amine and related compounds demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger. These findings suggest that synthesized dimethylpyrimidin-derivatives could be developed into useful antifungal agents, highlighting their potential application in addressing fungal infections (Jafar et al., 2017).

Synthesis and Characterization

The synthesis and characterization of novel thiophene-benzothiazole derivative compounds were explored, focusing on their UV–Vis absorption spectroscopy, solvent effects, and Density Functional Theory (DFT) studies. This research provides valuable insights into the chemical behavior and potential applications of these compounds in various scientific fields (Ermiş & Durmuş, 2020).

Catalytic Applications

Encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material showcased high catalytic activity, stability, and recycling ability, making it an attractive option for green chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact withp53 , a protein that plays a crucial role in preventing cancer .

Mode of Action

The compound appears to interact with its targets, leading to significant changes in cellular processes. For instance, it has been reported that similar compounds can induce G2/M cell cycle arrest . This means that the compound can halt the cell cycle at a specific point, preventing cells from dividing and potentially slowing the growth of cancer cells .

Biochemical Pathways

The compound seems to affect several biochemical pathways. It has been suggested that it can increase the levels of p53 in cells . This can lead to alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax , which can result in apoptosis (programmed cell death) by accelerating the expression of caspases .

Pharmacokinetics

The compound’s anti-cancer activity against various cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The compound’s action results in molecular and cellular effects that can inhibit the growth of cancer cells. For example, it has been reported to exhibit anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including the ph of the environment, the presence of other substances, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-10(2)11-4-6-13-15(8-11)23-17(19-13)21-18-20-14-7-5-12(22-3)9-16(14)24-18/h4-10H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEDLIZSVFXJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

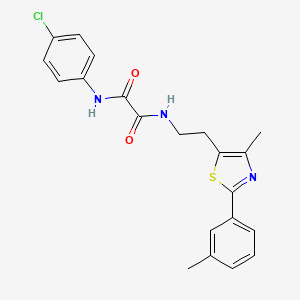

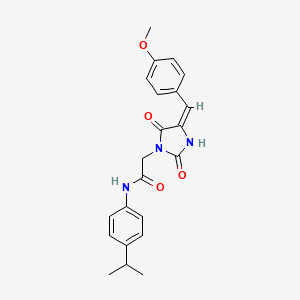

![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2803140.png)

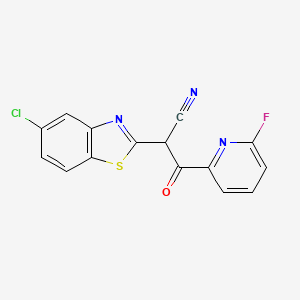

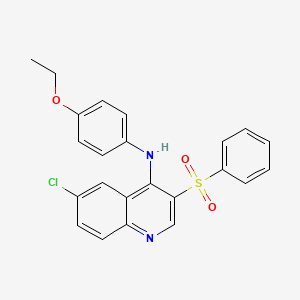

![N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2803141.png)

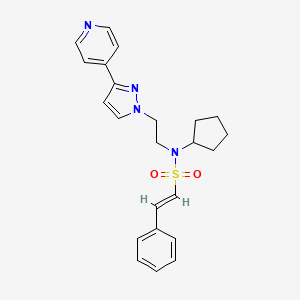

![4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2803148.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2803152.png)

![(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B2803153.png)

![1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone](/img/structure/B2803157.png)

![5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2803160.png)